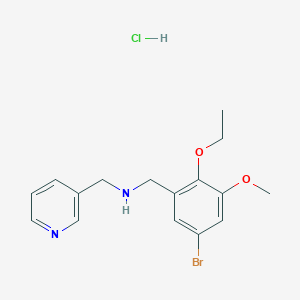![molecular formula C19H20N2O6 B4734649 butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Vue d'ensemble
Description
Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, also known as BMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMB belongs to the family of benzamide derivatives and is primarily used in the field of biochemistry and molecular biology.
Mécanisme D'action
Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate works by binding to the active site of proteins and inhibiting their function. It does this by forming a covalent bond with the protein, which prevents it from carrying out its normal function. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is also fluorescent, which allows researchers to track its binding to proteins in real-time.
Biochemical and Physiological Effects:
butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not cause any significant changes in cell viability or morphology. However, it is important to note that the concentration of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate used in experiments can affect its toxicity and should be carefully controlled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in lab experiments is its fluorescent properties, which allow for real-time tracking of protein interactions. Additionally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is relatively easy to synthesize and has a low cost. However, one limitation of using butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is its specificity. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate binds to a limited number of proteins, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate. One area of research is the development of new fluorescent probes based on the structure of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate. These probes could be used to study a wider range of proteins and cellular processes. Another area of research is the use of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in drug discovery. By studying the mechanism of action of butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, researchers may be able to develop new drugs that target specific proteins. Finally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate could be used in the development of new diagnostic tools for diseases such as cancer, where protein-protein interactions play a critical role.
Applications De Recherche Scientifique
Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is primarily used as a research tool in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is also used to study the structure and function of enzymes, as well as the mechanism of action of drugs. Additionally, butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has been used to study the role of protein phosphorylation in signal transduction pathways.
Propriétés
IUPAC Name |
butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-3-4-11-27-19(23)13-5-8-15(9-6-13)20-18(22)14-7-10-17(26-2)16(12-14)21(24)25/h5-10,12H,3-4,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQZDCADRKIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)

![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)

![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)
![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)

![2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)